Amphimedine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

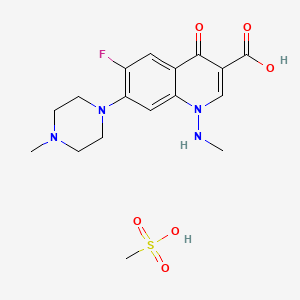

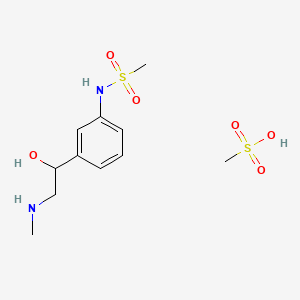

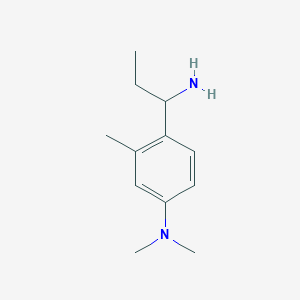

Amphimedine is a Pyridoacridine Marine Alkaloid.

Scientific Research Applications

Amphimedine in Ecological and Environmental Research

Amphimedine has been recognized for its potential in ecological and environmental studies. For instance, amphibians, due to their environmental sensitivity and trophic importance, have been used as models in ecological research to address fundamental questions in population and community ecology. Amphibians' research has provided insights into habitat loss, pollution, disease, and global climate change, emphasizing the need for interdisciplinary research for their conservation and the conservation of other species and ecosystems (Hopkins, 2007).

Amphimedine in Antimicrobial Research

Amphimedine has been a subject of interest in the development of antimicrobial peptides (AMPs). These peptides are crucial in the fight against severe infections caused by multi-drug-resistant bacteria. The design and application strategies of new antibiotics based on AMPs have been a focus area. Advanced application strategies include induction of AMP expression from host cells, the use of engineered probiotic bacteria to deliver peptides, and the design of prodrug and peptide conjugates to improve specific targeting. This research is vital for managing antibiotic-resistant bacteria, including biofilms (Sierra et al., 2017), (Mishra et al., 2017).

Ethical Considerations in Research Involving Amphimedine

Ethical considerations, especially in research involving animals like fish, have gained attention. The refinement of common methods based on emerging knowledge aims to improve the welfare of animals used in scientific studies. This includes the use of anaesthetics, analgesics, and methods for marking individuals for identification purposes. It highlights the need for more responsible research practices that balance scientific rigour with the welfare of study animals (Sloman et al., 2019).

Antimicrobial Peptide Combinations with Amphimedine

The study of antimicrobial combinations involving AMPs like amphimedine is significant for anti-resistance research. Combining AMPs like colistin, polymyxin B, and nisin, which are FDA-approved and tested against prominent multidrug-resistant pathogens, shows promise. Network analysis of these AMP combinations provides a comprehensive view of current research trends and specific details on drugs, organisms, and combinatory effects. This systematic approach can help researchers to explore antimicrobial combinations more easily and systematically (Jorge et al., 2017).

properties

CAS RN |

86047-14-5 |

|---|---|

Product Name |

Amphimedine |

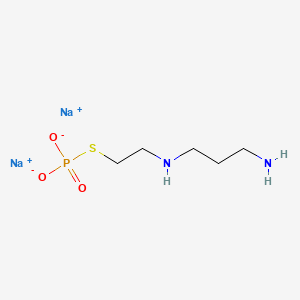

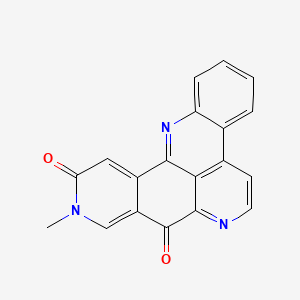

Molecular Formula |

C19H11N3O2 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

5-methyl-5,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,6,9,11,13(21),14,16,18-nonaene-4,8-dione |

InChI |

InChI=1S/C19H11N3O2/c1-22-9-13-12(8-15(22)23)17-16-11(6-7-20-18(16)19(13)24)10-4-2-3-5-14(10)21-17/h2-9H,1H3 |

InChI Key |

GPJKOFLDDKEODA-UHFFFAOYSA-N |

SMILES |

CN1C=C2C(=CC1=O)C3=NC4=CC=CC=C4C5=C3C(=NC=C5)C2=O |

Canonical SMILES |

CN1C=C2C(=CC1=O)C3=NC4=CC=CC=C4C5=C3C(=NC=C5)C2=O |

Appearance |

Solid powder |

Other CAS RN |

86047-14-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Amphimedine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)

![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)